3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Matriptase-IN-2 (free base) is a potent inhibitor of matriptase, a type II transmembrane serine protease. Matriptase plays a critical role in various biological processes, including the activation of oncogenic proteins such as urokinase-type plasminogen activator, hepatocyte growth factor, and protease-activated receptor 2 . Matriptase-IN-2 has shown potential in research related to musculoskeletal system disorders and cancer .
Preparation Methods
The synthesis of Matriptase-IN-2 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques . Industrial production methods for Matriptase-IN-2 (free base) are also not widely available, as the compound is primarily used for research purposes .
Chemical Reactions Analysis
Matriptase-IN-2 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Matriptase-IN-2 into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Matriptase-IN-2 (free base) has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of serine proteases and to develop new inhibitors.
Biology: The compound is used to investigate the role of matriptase in various biological processes, including cell signaling and protein activation.
Mechanism of Action
Matriptase-IN-2 (free base) exerts its effects by inhibiting the activity of matriptase. The compound binds to the active site of matriptase, preventing it from interacting with its natural substrates. This inhibition blocks the activation of oncogenic proteins and downstream signaling pathways involved in cancer proliferation and metastasis . The molecular targets of Matriptase-IN-2 include urokinase-type plasminogen activator, hepatocyte growth factor, and protease-activated receptor 2 .
Comparison with Similar Compounds
Matriptase-IN-2 (free base) is unique in its high potency and specificity for matriptase inhibition. Similar compounds include:
Matriptase-IN-1: Another matriptase inhibitor with a different chemical structure and potency.
Matriptase-IN-3: A compound with similar inhibitory properties but different pharmacokinetic profiles.
Other serine protease inhibitors: Compounds that inhibit other serine proteases but may have off-target effects on matriptase.
Properties
Molecular Formula |
C29H33Cl2N5O3S |
---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
3-[(2S)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(2,4-dichlorophenyl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide |
InChI |
InChI=1S/C29H33Cl2N5O3S/c30-23-7-8-25(26(31)18-23)21-4-2-6-24(17-21)40(38,39)35-27(16-20-3-1-5-22(15-20)28(33)34)29(37)36-13-10-19(9-12-32)11-14-36/h1-8,15,17-19,27,35H,9-14,16,32H2,(H3,33,34)/t27-/m0/s1 |
InChI Key |
ZLCINVZAICQINL-MHZLTWQESA-N |
Isomeric SMILES |
C1CN(CCC1CCN)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC=CC(=C3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CN(CCC1CCN)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC=CC(=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.